molecular formula C21H13Cl2N3O2S B2910561 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine CAS No. 339107-66-3

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine

Cat. No.: B2910561
CAS No.: 339107-66-3
M. Wt: 442.31
InChI Key: FODMRJLOVXRQGS-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 3,4-dichlorophenyl group, a phenylsulfonyl group, and a 4-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with 3,4-dichlorophenylboronic acid and phenylsulfonyl chloride under specific conditions, such as the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.

  • Reduction: The pyridine nitrogen can be reduced to form pyridine derivatives.

  • Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Sulfonic acids from oxidation reactions.

  • Pyridine derivatives from reduction reactions.

  • Substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of interactions with biological macromolecules.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 4-(3,4-Dichlorophenyl)-1-tetralone

  • 3,4-Dichlorophenyl isocyanate

  • 2,4-Dichlorophenol

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODMRJLOVXRQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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